2-Aminochrysene

Mutagenicity Ames Test Genotoxicity

2-Aminochrysene (CAS 789-47-9, 2-Chrysenamine) is a polycyclic aromatic amine with the molecular formula C18H13N and molecular weight 243.3 g/mol. It is a crystalline solid with a melting point of 209-211°C.

Molecular Formula C18H13N
Molecular Weight 243.3 g/mol
CAS No. 789-47-9
Cat. No. B145734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminochrysene
CAS789-47-9
Synonyms2-aminochrysene
2-chrysenamine
Molecular FormulaC18H13N
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)N
InChIInChI=1S/C18H13N/c19-14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11H,19H2
InChIKeyKSDIHKMNSYWRFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminochrysene CAS 789-47-9: Analytical Reference Standard and Mutagenicity Research Reagent


2-Aminochrysene (CAS 789-47-9, 2-Chrysenamine) is a polycyclic aromatic amine with the molecular formula C18H13N and molecular weight 243.3 g/mol. It is a crystalline solid with a melting point of 209-211°C. The compound is a procarcinogen that requires metabolic activation—primarily by cytochrome P450 enzymes and cytosolic oxygenases—to form DNA-reactive intermediates. It is widely employed as an analytical reference standard and a positive control in bacterial reverse mutation (Ames) assays for mutagenicity screening . 2-Aminochrysene demonstrates both genotoxicity via DNA adduct formation and aryl hydrocarbon receptor (AhR) activation capacity [1].

2-Aminochrysene 789-47-9: Why Substitution with Other Aminochrysenes or Arylamines Compromises Assay Integrity


The chrysene scaffold positions the amino group at different steric and electronic environments, leading to dramatic differences in metabolic activation, enzyme recognition, and biological potency among aminochrysene isomers and other arylamines. 2-Aminochrysene is not functionally interchangeable with its 5-amino or 6-amino isomers, nor with structurally simpler arylamines like 2-aminoanthracene or 2-naphthylamine. The position of the amino substituent on the chrysene ring governs both the efficiency of cytochrome P450-mediated N-oxidation and the subsequent DNA adduct formation capacity [1]. Furthermore, the substrate specificity of key activating enzymes—such as hepatic cytosolic oxygenase and O-acetyltransferase—varies substantially across closely related compounds, meaning that assay results obtained with 2-aminochrysene cannot be extrapolated to or replicated with other arylamines [2]. For laboratories conducting mutagenicity testing, environmental monitoring, or structure-activity relationship studies, selecting the precise compound with documented quantitative performance is essential for reproducible and interpretable results.

2-Aminochrysene 789-47-9: Head-to-Head Quantitative Differentiation Against Closest Analogs


2-Aminochrysene Demonstrates 556-Fold Higher Mutagenic Potency Than 5-Aminochrysene in Ames Salmonella Assay

In a direct head-to-head comparison using Salmonella typhimurium TA100 in the presence of Aroclor 1254-induced rat liver S9 metabolic activation, 2-Aminochrysene exhibited mutagenic potency of approximately 500 revertants/nmol, whereas its regioisomer 5-Aminochrysene produced only 0.9 revertants/nmol under identical experimental conditions. The 11-amino-16,17-dihydro-15H-cyclopenta[a]phenanthrene was an even weaker mutagen at 0.27 revertants/nmol [1].

Mutagenicity Ames Test Genotoxicity

2-Aminochrysene AhR Activation Potency (EC50 9.0 nM) Differs by 35-Fold from 5-Aminochrysene (EC50 0.26 nM)

In a yeast-based reporter assay measuring activation of human AhR co-expressed with ARNT, 2-Aminochrysene demonstrated an EC50 of 9.0 nM [1]. In contrast, a separate study using human HepG2 cells assessed AhR agonist activity via CYP1A1 induction (EROD assay) reported an EC50 of 0.260 nM for 5-Aminochrysene [2]. While the assay systems differ and preclude direct numerical comparison, the 35-fold difference in potency directionally underscores that AhR activation is highly sensitive to the position of the amino substituent. For additional cross-study context, 2-Aminoanthracene exhibits an EC50 of 39.8 µM (39,800 nM) in a quantitative high-throughput screening (qHTS) AhR assay [3].

Aryl Hydrocarbon Receptor AhR EC50

2-Aminochrysene is Metabolically Activated by a Unique Hepatic Cytosolic Oxygenase System Not Utilized by Methylated Chrysene Analogs

A study investigating the bioactivation of aminochrysenes by hepatic subcellular fractions demonstrated that 2-Aminochrysene can be converted to mutagenic metabolites by a hepatic cytosolic oxygenase system, whereas 2-methylchrysene and 6-methylchrysene (both lacking an amino group) were not activated by this cytosolic pathway [1]. This cytosolic activation system is distinct from microsomal cytochrome P450-dependent mixed-function oxidases and is present in human hepatic cytosol. Notably, human hepatic cytosol also activated 6-Aminochrysene and 2-Aminoanthracene, confirming that the cytosolic oxygenase pathway is relevant to human metabolism of specific arylamines [1].

Metabolic Activation Cytochrome P450 Cytosolic Oxygenase

Analytical Standard Grade 2-Aminochrysene (≥97% Purity) Supports Regulatory-Compliant Mutagenicity Testing and Environmental Monitoring

Commercially available 2-Aminochrysene analytical standards are supplied with a purity specification of ≥97% (GC/HPLC), suitable for use as a reference material in regulatory toxicology studies and environmental analysis . For specialized applications requiring high-integrity synthetic material, purity exceeding 99.5% is recommended for biological assays such as Ames testing and CYP450 metabolism studies to eliminate confounding effects from impurities . In contrast, the 5-amino isomer (CAS 2642-98-0) is less commonly available as a certified analytical standard, and its commercial availability is typically limited to research-grade material.

Analytical Standard Purity Regulatory Compliance

2-Aminochrysene 789-47-9: Evidence-Based Procurement Scenarios for Research and Industrial Laboratories


Positive Control in Bacterial Reverse Mutation (Ames) Assays for Genotoxicity Screening

2-Aminochrysene is an established positive control compound in Salmonella typhimurium Ames assays, particularly for strain TA100 with metabolic activation (S9). Its exceptionally high mutagenic potency of ~500 revertants/nmol [1] makes it a robust positive control for validating assay sensitivity and S9 metabolic competency. Laboratories conducting regulatory genotoxicity testing under OECD Guideline 471 or ICH S2(R1) should procure 2-Aminochrysene of verified high purity (≥97%) to ensure consistent and interpretable results. Substitution with other aminochrysenes or arylamines would compromise assay qualification due to order-of-magnitude differences in mutagenic potency.

Environmental Carcinogen Monitoring and Analytical Method Development

2-Aminochrysene serves as an analytical reference standard for the detection and quantification of amino-substituted polycyclic aromatic hydrocarbons in environmental samples, including air particulates, diesel exhaust, and water sources. Its well-characterized physicochemical properties and commercial availability as a certified reference material support the development and validation of chromatographic methods (GC-MS, HPLC) for environmental monitoring studies. Procurement of the 2-amino isomer specifically is necessary because structural isomers exhibit different chromatographic retention times and ionization efficiencies, preventing accurate quantitation if the incorrect isomer is used as the calibration standard.

Structure-Activity Relationship (SAR) Studies of Polycyclic Aromatic Amine Carcinogenicity

2-Aminochrysene provides a benchmark reference compound for SAR investigations into how the position of amino substitution on the chrysene scaffold influences genotoxic and AhR-mediated activities. Its 556-fold higher mutagenic potency compared to the 5-amino isomer [1], combined with its distinct AhR activation EC50 of 9.0 nM [2], establishes quantitative structure-activity benchmarks against which novel aminochrysene derivatives or structurally related arylamines can be compared. Researchers designing SAR studies should source authentic 2-Aminochrysene as a reference standard to anchor comparative analyses.

Mechanistic Toxicology Research on Cytosolic Oxygenase-Mediated Pro-Carcinogen Activation

2-Aminochrysene is a validated substrate for the hepatic cytosolic oxygenase activation pathway, a metabolic route distinct from microsomal cytochrome P450-mediated activation [3]. This property makes it a valuable tool compound for laboratories investigating the relative contributions of cytosolic versus microsomal enzyme systems to the bioactivation of environmental pro-carcinogens. Procurement of authentic 2-Aminochrysene is required because methylchrysene analogs are not substrates for this cytosolic pathway, and even closely related 6-Aminochrysene may exhibit different enzyme specificity profiles.

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